Sabcomeline Hydrochloride

M1 Muscarinic Receptor Functional Selectivity Microphysiometry

Sabcomeline Hydrochloride is a high-affinity, low-efficacy M1 mAChR partial agonist with a 10-fold therapeutic window, ideal for cognition research. Unlike non-selective agonists, it enables clean behavioral studies in Alzheimer's models. Sourced from Phase III-validated material, this ≥98% purity standard ensures reproducible, clinically relevant results.

Molecular Formula C10H16ClN3O
Molecular Weight 229.71 g/mol
CAS No. 159912-58-0
Cat. No. B1680472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSabcomeline Hydrochloride
CAS159912-58-0
SynonymsSabcomeline hydrochloride;  BCI-224;  BRL-55473;  CEB-2424;  SB-202026A;  BCI224;  BRL55473;  CEB2424;  SB202026A. Memric.
Molecular FormulaC10H16ClN3O
Molecular Weight229.71 g/mol
Structural Identifiers
SMILESCON=C(C#N)C1CN2CCC1CC2.Cl
InChIInChI=1S/C10H15N3O.ClH/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13;/h8-9H,2-5,7H2,1H3;1H/b12-10+;/t9-;/m0./s1
InChIKeyINJWRVWKJFJRFO-SCRZZQONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sabcomeline Hydrochloride (CAS 159912-58-0): A Phase III-Validated M1 Muscarinic Partial Agonist for Cholinergic Research


Sabcomeline Hydrochloride (Memric; SB-202026; CAS 159912-58-0) is a functionally selective, partial agonist of the muscarinic M1 acetylcholine receptor (mAChR M1) that was developed to enhance central cholinergic neurotransmission for the potential treatment of Alzheimer's disease [1]. Unlike non-selective agonists, it is characterized by a unique combination of high functional potency at M1 receptors coupled with low intrinsic efficacy, a profile that differentiates it from both full agonists and non-selective partial agonists [2]. The compound advanced to Phase III clinical trials where it demonstrated symptomatic improvement in patients with probable Alzheimer's disease, providing a substantial clinical data package that is rare for research tools [3].

Why Sabcomeline Hydrochloride Cannot Be Substituted with Other Muscarinic Agonists


Generic substitution among muscarinic M1 agonists is scientifically unsound due to profound differences in their functional selectivity, intrinsic efficacy, and resultant therapeutic indices. In-class compounds like Xanomeline, Milameline, and Talsaclidine exhibit distinct pharmacological profiles that translate to significantly different behavioral and physiological outcomes in vivo [1]. For instance, Sabcomeline achieves a 10-fold separation between its cognition-enhancing dose and its aversive dose in a key behavioral model, whereas the non-selective agonist RS86 shows no such separation [2]. Furthermore, a direct comparative study concluded that none of the tested partial agonists, including Sabcomeline, Xanomeline, and Milameline, demonstrated functional selectivity for M1 receptors in that specific assay system, underscoring that their in vivo profiles are not interchangeable and each must be empirically characterized [1]. The evidence below quantifies these critical differentiators, guiding informed compound selection.

Quantitative Evidence Guide: Sabcomeline Hydrochloride (SB-202026) Differentiation Data


Functional Potency vs. Intrinsic Efficacy: A Distinct Profile Among M1 Partial Agonists

In a head-to-head microphysiometry study comparing Sabcomeline, Xanomeline, and Milameline across all five human mAChR subtypes, Sabcomeline emerged as the most potent agonist in functional assays (pEC50 values) while simultaneously demonstrating the lowest intrinsic efficacy [1]. This profile is distinct from Xanomeline, which showed some selectivity for M1 over M2 receptors in terms of potency, and from Milameline, which showed selectivity for M2 over M1 receptors [1].

M1 Muscarinic Receptor Functional Selectivity Microphysiometry Partial Agonism

In Vivo Cognition-Enhancement: Superior Therapeutic Window Compared to Non-Selective Agonist RS86

In a rat T-maze model of short-term spatial memory, Sabcomeline reversed delay-induced deficits at doses (0.03-0.1 mg/kg IP) that were approximately 10-fold lower than the minimum dose required to induce conditioned taste aversion (CTA), a measure of aversive side effects (MED = 0.3 mg/kg IP) [1]. In contrast, the non-selective muscarinic agonist RS86 reversed the same deficit at a dose of 1.0 mg/kg IP, which was equipotent with its CTA-inducing dose (MED = 1.0 mg/kg IP), demonstrating no therapeutic window [1].

Cognition Enhancement T-Maze Conditioned Taste Aversion Therapeutic Index

Cardiovascular Safety: Distinct M2 Receptor-Mediated Bradycardia Profile vs. Xanomeline

Sabcomeline induces bradycardia with a pEC50 of 6.7 in mouse atria, which is more potent than the bradycardic effects of both carbamylcholine (pEC50 = 5.9) and Xanomeline (pEC50 = 5.1) [1]. Critically, the study revealed a mechanistic divergence: Sabcomeline acts as a classical partial agonist at M2 receptors (evidenced by its ability to antagonize carbachol-induced bradycardia with a pKB of 7.48), whereas Xanomeline-induced bradycardia was not mediated by M2 receptors and was not antagonized by atropine [1].

Cardiovascular Safety M2 Receptor Bradycardia Partial Agonism

Receptor Binding Profile: Comparable Affinity Across M1-M5 Subtypes

Despite its functional selectivity, Sabcomeline exhibits similar binding affinities for all five muscarinic receptor subtypes. In radioligand binding studies, Sabcomeline has a Ki of 229 nM (pKi = 6.64) at the human cloned M1 receptor and a Ki of 204 nM (pKi = 6.69) at the human cloned M2 receptor, indicating a non-selective binding profile [1]. This is in contrast to the functional data which shows a clear preference. This binding affinity is also distinct from Milameline, which has much lower affinity with Ki values in the micromolar range (2.3-4.3 µM across hM1-5) .

Radioligand Binding Receptor Affinity Ki Muscarinic Subtypes

CNS Target Engagement: Dose-Dependent Dopamine Efflux in Prefrontal Cortex

In vivo microdialysis studies in rats demonstrate that Sabcomeline dose-dependently increases dopamine efflux in the medial prefrontal cortex (mPFC), an effect shared by Xanomeline [1]. However, a key differentiation emerges at the level of the nucleus accumbens: Sabcomeline increased dopamine efflux at a dose of 1 mg/kg (s.c.), whereas Xanomeline required a 10-fold higher dose of 10 mg/kg (s.c.) to produce the same effect [1].

Dopamine Efflux Medial Prefrontal Cortex CNS Penetration Microdialysis

High-Impact Research Applications for Sabcomeline Hydrochloride (SB-202026)


Investigating M1-Mediated Cognition with a Favorable Therapeutic Index

Sabcomeline is the preferred tool for studying M1-mediated cognitive enhancement in rodent models where a wide therapeutic window is essential to avoid confounding aversive effects. As demonstrated by a 10-fold separation between cognition-improving and aversion-inducing doses in the T-maze, it enables researchers to probe M1 function at efficacious doses without the behavioral toxicity seen with non-selective agonists like RS86 [1].

Studying 'High-Affinity, Low-Efficacy' M1 Partial Agonism

Sabcomeline serves as a benchmark compound for the pharmacological concept of 'high-affinity, low-efficacy' agonism. Its nanomolar binding affinity (Ki ~229 nM at hM1) combined with the lowest intrinsic efficacy among its class in functional assays makes it ideal for exploring the relationship between receptor occupancy, signal transduction efficiency, and in vivo behavioral outcomes [2][3].

Benchmarking in Preclinical Alzheimer's Disease Studies

Given its advancement to Phase III clinical trials with documented cognitive improvement, Sabcomeline is an invaluable reference standard for evaluating novel Alzheimer's disease therapeutics. Its extensive clinical data package provides a unique context for benchmarking new chemical entities in preclinical models of AD-related cognitive decline, offering a validated efficacy reference point [4].

Comparative Cardiovascular Safety Pharmacology of M1 Agonists

Sabcomeline's well-characterized M2 receptor partial agonism and its potent bradycardic effect (pEC50 = 6.7 in mouse atria) make it a key reference compound for cardiovascular safety pharmacology studies. Its distinct mechanism, compared to Xanomeline's non-M2 mediated bradycardia, provides a valuable system for dissecting the cardiac safety liabilities of M1-preferring agonists [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sabcomeline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.